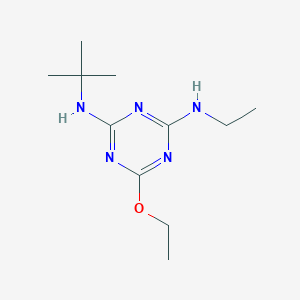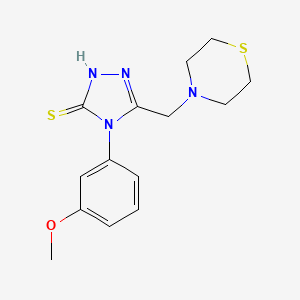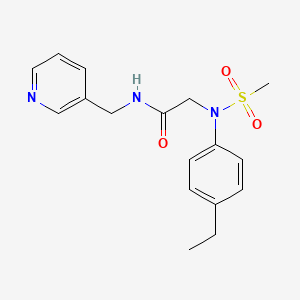
(1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate, commonly known as MPPP, is a synthetic compound that belongs to the class of cathinones. MPPP has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
作用机制
MPPP acts by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels and a subsequent increase in dopamine receptor activation. This results in a feeling of euphoria and increased motivation. MPPP also acts as a serotonin releaser, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
MPPP has been shown to have a number of biochemical and physiological effects. It increases dopamine and serotonin levels in the brain, which leads to a feeling of euphoria and increased motivation. MPPP also increases heart rate and blood pressure, which can lead to cardiovascular complications. It has been shown to cause neurotoxicity in animal studies, which raises concerns about its potential long-term effects on the brain.
实验室实验的优点和局限性
MPPP has been used in a number of lab experiments due to its ability to act as a dopamine reuptake inhibitor and a serotonin releaser. It has been used to study the effects of dopamine on behavior and to investigate the mechanisms of drug addiction. However, MPPP is a controlled substance and its use in lab experiments is highly regulated. It is also highly toxic and poses a risk to researchers who handle it.
未来方向
There are a number of future directions for research on MPPP. One area of interest is the potential use of MPPP as a treatment for Parkinson's disease and depression. Another area of interest is the development of new drugs that target the dopamine and serotonin systems in the brain. Further research is also needed to investigate the long-term effects of MPPP on the brain and to develop safer alternatives for lab experiments.
合成方法
The synthesis of MPPP involves the reaction between piperidine and phenylacetone in the presence of acetic anhydride and hydrochloric acid. This reaction produces the intermediate (1-methyl-3-piperidinyl)(phenyl)methanone, which is then reacted with maleic anhydride to form the final product ((1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate)-2-butenedioate.
科学研究应用
MPPP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor and a serotonin releaser, which makes it a potential candidate for the treatment of Parkinson's disease and depression. MPPP has also been used in studies on drug abuse and addiction.
属性
IUPAC Name |
(E)-but-2-enedioic acid;(1-methylpiperidin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.C4H4O4/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVNLVPUGTGGF-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)C(=O)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)




![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)



![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)

